molecular formula C16H20O2 B3121954 1-Phenylcyclohexyl methacrylate CAS No. 297731-50-1

1-Phenylcyclohexyl methacrylate

Cat. No. B3121954
CAS RN: 297731-50-1
M. Wt: 244.33 g/mol
InChI Key: FOEQQJNHGXZVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclohexyl methacrylate is a compound with the molecular formula C16H20O2 . It has a molecular weight of 244.33 g/mol . The IUPAC name for this compound is (1-phenylcyclohexyl) 2-methylprop-2-enoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a cyclohexyl group, which is further attached to a methacrylate group . The InChIKey for this compound is FOEQQJNHGXZVLE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.33 g/mol and a molecular formula of C16H20O2 . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Pharmacological Research

  • Synthesis of 1-Arylcyclohexylamines : In the study of 1-arylcyclohexylamines, compounds like 1-(1-Phenylcyclohexyl)piperidine were synthesized and evaluated as central nervous system depressants. This synthesis involved converting 1-piperidinocyclohexanecarbonitrile using phenylmagnesium bromide, a process that could be related to the synthesis of 1-Phenylcyclohexyl methacrylate (Maddox, Godefroi, & Parcell, 1965).

Analytical Characterization

  • Analytical Characterization of PCP Analogs : A study explored the synthesis of various 1-(1-phenylcyclohexyl) analogs, including their analytical characterization through mass spectrometry, NMR spectroscopy, and chromatography. This research is significant for understanding the structural and chemical properties of similar compounds (Wallach, De Paoli, Adejare, & Brandt, 2014).

Material Science and Polymer Chemistry

  • Photopolymerization Kinetics in Methacrylate Systems : The study of UV-radical photopolymerization kinetics in diurethane dimethacrylate systems, which may include compounds like this compound, provides insights into polymer science. The research used real-time FT-IR spectroscopy to measure the conversion and reaction rate of methacrylate groups (Taki, Watanabe, Ito, & Ohshima, 2014).

  • Terminally Functionalized Methyl Methacrylate Oligomers : The preparation of methyl methacrylate oligomers, potentially including this compound, has applications in synthesizing novel block copolymers and in reactive processing. This process involves ozonolysis of copolymers and has implications for developing new materials with specific end-groups (Ebdon, Flint, & Hodge, 1989).

  • Photocyclization of Acylphenyl Methacrylates : Investigating the photochemical reactions of acylphenyl methacrylates, which could include this compound, leads to the production of tricyclic lactones. This study contributes to the understanding of complex chemical reactions under specific conditions, such as UV irradiation (Nishio, Sakurai, Iba, Hamano, & Sakamoto, 2005).

Complexation Studies and Copolymerization

  • Complexation with Cyclodextrins : The complexation of different methacrylates, like this compound, with cyclodextrins was studied using capillary electromigration and spectroscopic methods. This research is crucial for understanding the interactions and stability of methacrylate-cyclodextrin complexes (Al-Rimawi & Pyell, 2007).

  • Copolymerization Studies Initiated by Metallic Sodium : Investigating the copolymerization of various methacrylate esters, including phenyl methacrylate which is structurally similar to this compound, initiated by metallic sodium offers insights into polymer chemistry. This study helps understand different polymerization mechanisms and reactivity ratios (Bevington & Malpass, 1965).

Future Directions

Methyl methacrylate-based copolymers, which include 1-Phenylcyclohexyl methacrylate, have seen recent developments in the areas of transparent and stretchable active matrices . These copolymers demonstrate outstanding mechanical and optical properties, making them an attractive choice for materials in stretchable electronics .

properties

IUPAC Name

(1-phenylcyclohexyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEQQJNHGXZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclohexyl methacrylate
Reactant of Route 2
Reactant of Route 2
1-Phenylcyclohexyl methacrylate
Reactant of Route 3
Reactant of Route 3
1-Phenylcyclohexyl methacrylate
Reactant of Route 4
Reactant of Route 4
1-Phenylcyclohexyl methacrylate
Reactant of Route 5
Reactant of Route 5
1-Phenylcyclohexyl methacrylate
Reactant of Route 6
Reactant of Route 6
1-Phenylcyclohexyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.